7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 7th position, an ethoxy group attached to the phenyl ring, and a carboxamide group at the 4th position of the benzoxepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Carboxamidation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 2-ethoxyaniline, under suitable conditions like refluxing in a solvent such as ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.
7-fluoro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.
7-iodo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-2-23-18-6-4-3-5-16(18)21-19(22)13-9-10-24-17-8-7-15(20)12-14(17)11-13/h3-12H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDQGEXUIXIFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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